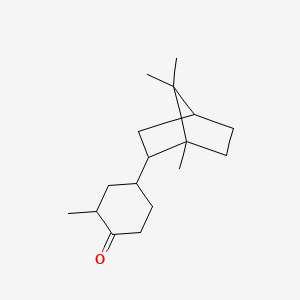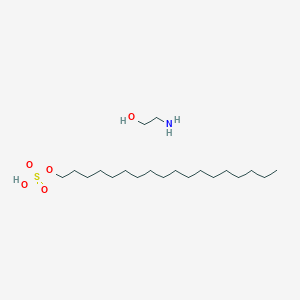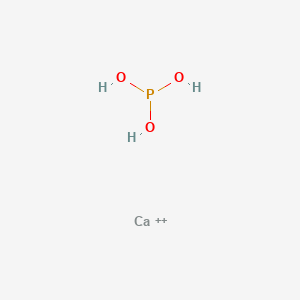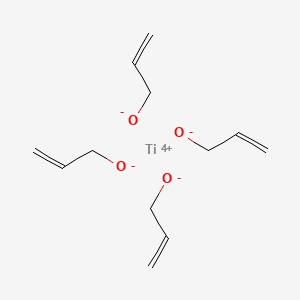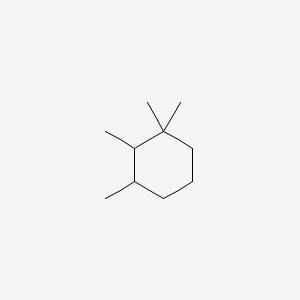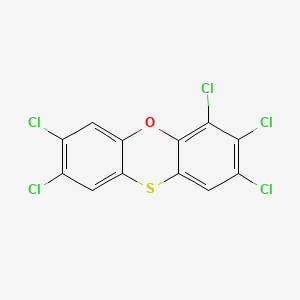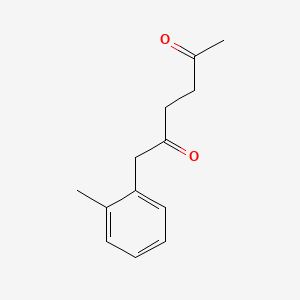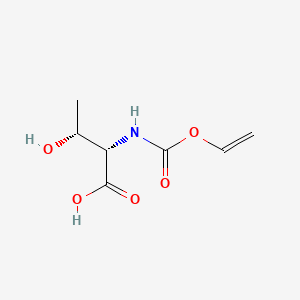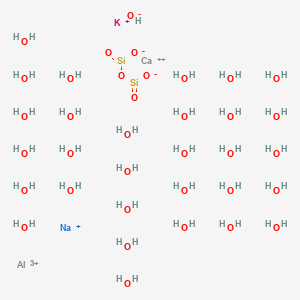
Erionite, dealuminated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erionite is a naturally occurring fibrous zeolite mineral that belongs to the group of aluminosilicates. It is known for its unique crystalline structure and high surface area, which makes it useful in various industrial applications. Dealuminated erionite refers to erionite that has undergone a process to remove aluminum atoms from its framework, resulting in a material with altered chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dealumination of erionite can be achieved through several methods, including treatment with mineral acids, complexing agents, or gaseous halogen compounds. One common method involves the use of hydrochloric acid or nitric acid to extract aluminum from the erionite framework . Another approach is the use of silicon tetrachloride or ammonium hexafluorosilicate to replace aluminum with silicon .
Industrial Production Methods: Industrial production of dealuminated erionite typically involves hydrothermal synthesis, where erionite is treated with acidic solutions under controlled temperature and pressure conditions. This process can be optimized to achieve the desired level of dealumination and to produce high-quality dealuminated erionite for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Dealuminated erionite can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of active sites created during the dealumination process.
Common Reagents and Conditions:
Oxidation: Dealuminated erionite can be oxidized using oxidizing agents such as hydrogen peroxide or ozone under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the exchange of cations within the erionite framework using solutions of metal salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized species on the erionite surface, while substitution reactions can lead to the incorporation of different metal cations into the framework .
Applications De Recherche Scientifique
Dealuminated erionite has a wide range of scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism by which dealuminated erionite exerts its effects is primarily related to its high surface area and the presence of active sites created during the dealumination process. These active sites can interact with various molecules, facilitating chemical reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalytic sites for chemical reactions or adsorption sites for environmental applications .
Comparaison Avec Des Composés Similaires
Dealuminated erionite can be compared with other similar compounds, such as:
Mordenite: Another zeolite with a similar structure but different pore size and aluminum content.
Offretite: A zeolite with a similar framework but different chemical composition.
ZSM-5: A widely used zeolite with different catalytic properties and applications.
Uniqueness: Dealuminated erionite is unique due to its specific pore structure and the ability to create a high density of active sites through dealumination. This makes it particularly effective in applications requiring high surface area and selective adsorption or catalysis .
Propriétés
Numéro CAS |
100801-58-9 |
|---|---|
Formule moléculaire |
AlCaH61KNaO36Si2+4 |
Poids moléculaire |
822.78 g/mol |
Nom IUPAC |
aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;hydroxide;triacontahydrate |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.31H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;31*1H2/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 |
Clé InChI |
OSTPGWJJVGOXIJ-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Numéros CAS associés |
12510-42-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




